N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-7(9-13(2,10)11)5-8-3-4-12-6-8/h3-4,6-7,9H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZFQAZBBIZOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide typically involves the reaction of 1-(furan-3-yl)propan-2-amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
(a) N-(4-Amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide Derivatives (A1–A3)
These derivatives () feature a benzene ring substituted with methoxy and benzyloxy groups, contrasting with the furan in the target compound.
- Steric Impact : The propan-2-yl group in the target compound may confer greater conformational flexibility than the rigid benzyloxy substituents in A1–A3.
(b) N-[3-(Trifluoromethyl)phenyl]-methanesulfonamide Derivatives
Compounds like those in bear strongly electron-withdrawing trifluoromethyl groups.
- Polarity and Solubility : The trifluoromethyl group increases hydrophobicity, whereas the furan’s oxygen atom in the target compound could improve aqueous solubility .
(c) Ferrocene-Containing Methanesulfonamides
describes a bicyclic ferrocene derivative. While structurally distinct, this highlights the versatility of methanesulfonamide in coordinating metal centers, a property absent in the furan-based target compound .
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound contains a furan ring, which is known for its reactivity and ability to participate in various chemical interactions. The methanesulfonamide group enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. These interactions can include:
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with amino acids in proteins, potentially altering their function.
- π-π Stacking : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing protein folding and stability.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with furan moieties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 0.20 to 2.58 μM for related compounds, indicating significant growth inhibition in tumor cells through apoptosis mechanisms involving mitochondrial pathways .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 1.5 |
| Related Compound A | HeLa | 0.49 |
| Related Compound B | MDA-MB-231 | 4.87 |
Antimicrobial Activity
Compounds containing furan rings have also been evaluated for their antimicrobial properties. In vitro studies indicated that certain derivatives exhibited moderate antibacterial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 μg/mL, suggesting potential as antibacterial agents .
Case Studies
- Anticancer Study : A study focusing on the mechanism of action revealed that this compound induced apoptosis in cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential .
- Antimicrobial Evaluation : Another research project assessed the antibacterial efficacy of various furan-based compounds, including this compound, demonstrating a notable reduction in bacterial viability at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
